N-[2-(2-fluorophenyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide
Description
The exact mass of the compound this compound is 354.09506045 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(Z)-2-(2-fluorophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS/c1-11-6-8-12(9-7-11)17(24)20-15(16-21-18(25)23-22-16)10-13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,24)(H2,21,22,23,25)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFEDPPODEEMK-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C3=NC(=S)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2F)/C3=NC(=S)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-fluorophenyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological properties. It is synthesized through a series of reactions that typically involve phenylhydrazine derivatives and carbonyl compounds , leading to the formation of the triazole ring.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives related to this compound have been tested against various cancer cell lines:
- Cell Lines Tested : Human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231).
- Methodology : The MTT assay was utilized to determine cytotoxicity.
Results showed that compounds similar to this triazole exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity towards certain cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity:
- Tested Against : Various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Findings : It demonstrated effective inhibition against these pathogens with Minimum Inhibitory Concentrations (MICs) reported in the range of 8 μg/mL to 32 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for anticancer and antimicrobial activities |
| Fluorophenyl Group | Enhances lipophilicity and cellular uptake |
| Vinyl Linkage | Contributes to the overall stability and reactivity of the compound |
Case Studies
Several studies have documented the efficacy of triazole derivatives:
- Study on Antimycobacterial Activity : A series of triazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values as low as 3.1 mg/mL for some compounds .
- Antioxidant Properties : Compounds similar to this compound were evaluated using the DPPH radical scavenging method, demonstrating significant antioxidant activity comparable to ascorbic acid .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes in microorganisms, leading to cell death.
Case Study:
A derivative with a similar thioxo-triazole structure was tested against Aspergillus niger and showed promising antifungal activity, suggesting that N-[2-(2-fluorophenyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide may exhibit comparable effects .
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Triazole derivatives have been explored for their ability to inhibit tumor growth in various cancer cell lines.
Case Study:
In vitro studies on related triazole compounds demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. These findings indicate the potential of this compound as an anticancer agent .
Pesticidal Activity
The compound's structural characteristics may also confer insecticidal properties. Research into similar thioxo-containing compounds has revealed effectiveness in pest control.
Case Study:
A study on triazole derivatives indicated their potential as effective pesticides against agricultural pests. The mechanism involves interference with the pest's metabolic pathways, leading to mortality . This suggests that this compound could similarly function as an insecticide.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Formation of the Triazole Core
The 1,2,4-triazole ring with a 5-thioxo group is a critical structural feature. Based on analogous reactions in the literature, the triazole may form via:
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Nucleophilic attack : A hydrazine derivative reacts with a halogenated heterocycle (e.g., 2-chloro-4,5-dihydro-1H-imidazole) to form intermediates .
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Cyclization : Intramolecular cyclization of intermediates generates the fused imidazo-triazole structure .
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Thioxo group introduction : The thioxo group (S=O) may arise from oxidation of a thiol (-SH) group or direct substitution with a sulfur-containing reagent (e.g., H₂S or thioamide) .
Vinyl Coupling and Benzamide Formation
The vinyl linkage between the triazole and benzamide moieties suggests:
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Condensation reactions : A Wittig reaction or similar coupling could connect the triazole’s carbonyl group to a benzamide-containing aldehyde or ketone .
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Amide bond formation : The benzamide group is likely introduced via acylation of an amine precursor with acyl chlorides or activated esters .
Triazole Ring Formation
Functional Group Transformations
The compound undergoes transformations to introduce key functional groups:
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Thioxo group stabilization : The thioxo group enhances stability and reactivity, enabling subsequent coupling reactions .
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Vinyl linkage formation : A carbonyl group on the triazole reacts with a benzamide-containing vinyl fragment via condensation .
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Amide bond synthesis : The benzamide moiety is formed through acylation of a primary amine .
Intermediate Stability and Reagents
Reaction Yields and Optimization
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Cyclization efficiency : Excess halogenated heterocycle improves intermediate yields .
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Thioxo group introduction : Controlled oxidation avoids over-oxidation to sulfone .
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Coupling selectivity : Mild conditions (e.g., room temperature) prevent side reactions during vinyl linkage formation .
Comparative Analysis of Analogous Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2-fluorophenyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide, and how can yield/purity be improved?
- Methodological Answer : The synthesis involves coupling 4-methylbenzamide with a fluorophenyl-triazole vinyl intermediate. Key steps include:
- Thiourea Cyclization : Reacting thiourea derivatives with α,β-unsaturated ketones under acidic conditions to form the 1,2,4-triazole-3-thione core .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitoring via TLC and HPLC-UV (λ = 254 nm) ensures reproducibility .
Q. Which spectroscopic and crystallographic methods reliably confirm the compound’s structure?
- Methodological Answer :
- FT-IR : Confirm the thioxo group (C=S stretch at 1150–1250 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .
- NMR : ¹H NMR signals for the vinyl group (δ 6.5–7.5 ppm, doublet of doublets) and fluorophenyl protons (δ 7.0–7.8 ppm, coupling with F) .
- X-ray Crystallography : Resolve stereochemistry and confirm the triazole-thione tautomer (C–S bond length ~1.68 Å) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity vs. Staphylococcus aureus for antimicrobial tests) and control for solvent effects (DMSO ≤0.1% v/v) .
- Structural Analogs : Compare activity of derivatives lacking the 2-fluorophenyl or thioxo group to identify pharmacophores.
- Dose-Response Analysis : Calculate IC₅₀/EC₅₀ values across multiple replicates to distinguish nonspecific cytotoxicity from targeted effects .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., E. coli DNA gyrase) to simulate binding. Set grid boxes to cover active sites (20 ų) and validate with co-crystallized ligands .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤2.0 Å acceptable) .
Q. How to design structure-activity relationship (SAR) studies for triazole-thione derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzamide (e.g., -CF₃, -NO₂) or fluorophenyl ring (para vs. ortho substitution) .
- Biological Profiling : Test analogs against a panel of enzymes (e.g., cyclooxygenase-2, acetylcholinesterase) to map functional group contributions.
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned ligand conformers (q² > 0.5 indicates predictive validity) .
Q. What strategies address solubility limitations in in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility. Validate via phase-solubility diagrams .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the benzamide moiety to improve bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm via dynamic light scattering) for controlled release .
Q. How to evaluate synergistic effects with existing therapeutics?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method. CI < 1 indicates synergy; test ratios (e.g., 1:1 to 1:4) of the compound with fluconazole or doxorubicin .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) on treated cells to identify pathways altered by combination therapy (e.g., apoptosis genes BAX/BCL-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
